Product packaging for Canagliflozin 2-Glucuronide(Cat. No.:)

Canagliflozin 2-Glucuronide

Cat. No.: B1159940
M. Wt: 620.64
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Canagliflozin 2-Glucuronide is a major, inactive metabolite of the antidiabetic drug Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor . This compound is a fully characterized chemical reference standard essential for advanced pharmaceutical research and development. Its primary research value lies in its role as a selective probe substrate for the UDP-glucuronosyltransferase 2B4 (UGT2B4) enzyme . Scientists utilize this compound for critical applications including analytical method development, method validation (AMV), and Quality Control (QC) during the synthesis and formulation stages of drug development . It serves as a traceable standard against pharmacopeial guidelines (e.g., USP, EP) . The selectivity for UGT2B4 makes it an invaluable tool for reaction phenotyping, which is required to project clinical drug-drug interaction (DDI) risk, evaluate interindividual variability in drug clearance due to genetic polymorphisms, and assess the impact of enzyme ontogeny or disease states . For instance, its formation is induced by rifampicin, providing a clinical biomarker for UGT2B4 induction studies . This product is intended for research applications only and is not for human or veterinary diagnostic use. Axios Research products are intended for analytical purposes only and are not for human use. CAS - NA .

Properties

Molecular Formula

C₃₀H₃₃FO₁₁S

Molecular Weight

620.64

Origin of Product

United States

Enzymatic Formation and Biotransformation Pathways of Canagliflozin 2 Glucuronide

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in the Glucuronidation of Canagliflozin (B192856) at the 2-Position

The primary metabolic route for canagliflozin in humans is O-glucuronidation, a phase II biotransformation reaction that results in the formation of two main, pharmacologically inactive metabolites. nih.govdrugbank.comnih.govjnjmedicalconnect.com These metabolites are designated as M5 and M7. nih.govnih.gov

The formation of Canagliflozin 2-Glucuronide, also known as M5 or canagliflozin-2'-O-glucuronide (C2OG), is specifically and exclusively catalyzed by the enzyme UDP-glucuronosyltransferase 2B4 (UGT2B4). jnjmedicalconnect.comnih.govresearchgate.netresearchgate.netscielo.brresearchgate.net In contrast, the other major metabolite, M7 (a 3'-O-glucuronide), is formed primarily by UGT1A9. jnjmedicalconnect.comnih.govresearchgate.netresearchgate.netscielo.br This enzymatic division of labor highlights the specific roles of UGT isoforms in the metabolism of canagliflozin. nih.gov While both M5 and M7 are formed in liver microsomes, studies have shown that only M7 is formed in kidney microsomes, indicating the liver as the primary site for UGT2B4-mediated formation of this compound. nih.govresearchgate.net

Table 1: UGT Isoforms in Canagliflozin Glucuronidation

Metabolite Common Name Position of Glucuronidation Primary UGT Isoform
This compound M5, C2OG 2-hydroxyl group of the glucoside ring UGT2B4 jnjmedicalconnect.comnih.govresearchgate.net

In Vitro Enzyme Kinetic Characterization of Specific UGTs with Canagliflozin Substrate

The kinetics of UGT2B4-mediated formation of this compound (M5/C2OG) have been characterized through in vitro assays using both recombinant UGT2B4 and human liver microsomes (HLM). researchgate.netresearchgate.net Studies have established similar Michaelis-Menten constant (Kₘ) values for the reaction in both recombinant UGT2B4 and HLM, confirming the reliability of the in vitro models. researchgate.netresearchgate.net

One study noted that the intrinsic clearance for the formation of this compound was significantly higher (5- to 7-fold) in incubations containing 2% bovine serum albumin (BSA). researchgate.netresearchgate.net This suggests that UGT2B4 activity is susceptible to inhibition by unsaturated long-chain fatty acids that may be released during incubation, and that the presence of BSA mitigates this effect. researchgate.netresearchgate.net The development of a selective canagliflozin-2´-O-glucuronyl transferase activity assay has been instrumental in enabling the quantitative assessment of UGT2B4's contribution to metabolic clearance. researchgate.netresearchgate.net

Table 2: In Vitro Enzyme Kinetic Data for this compound Formation

Enzyme Source Parameter Value/Observation
Recombinant UGT2B4 Kₘ Similar to HLM value researchgate.netresearchgate.net
Human Liver Microsomes (HLM) Kₘ Similar to recombinant UGT2B4 value researchgate.netresearchgate.net

Elucidation of Regioselectivity in Canagliflozin Glucuronidation

The metabolism of canagliflozin demonstrates marked regioselectivity, where different UGT isoforms target specific hydroxyl groups on the molecule's glucoside ring. researchgate.net In vitro studies using a panel of recombinant UGTs have clearly shown that UGT2B4 is exclusively responsible for glucuronidation at the 2-position to form M5 (this compound). nih.govresearchgate.netresearchgate.net Concurrently, UGT1A9 is the primary enzyme responsible for attaching glucuronic acid at the 3-position to form the M7 metabolite. nih.govresearchgate.netresearchgate.net This high degree of specificity, where one isoform almost exclusively produces one metabolite, is a clear example of enzymatic regioselectivity in drug metabolism.

Comparative Metabolic Profiles Across Preclinical Species for this compound Formation

Significant differences exist in the metabolic pathways of canagliflozin between humans and preclinical animal species such as mice, rats, and dogs. nih.govresearchgate.net In humans, the primary route of metabolic clearance is direct O-glucuronidation, with this compound (M5) and its isomer M7 being the major circulating metabolites, representing 14% and 19% of total drug-related exposure, respectively. nih.govresearchgate.net

In contrast, oxidative metabolism is the more prominent pathway in animals. nih.govresearchgate.nettga.gov.au While the M5 and M7 glucuronides are formed in mice, rats, and dogs, their plasma concentrations are lower than those observed in humans at the maximum recommended dose. nih.govresearchgate.netresearchgate.net Despite lower plasma levels in rodents, biliary metabolite profiling indicated that mouse and rat livers still have significant exposure to these glucuronide conjugates. nih.govresearchgate.net

Table 3: Comparative Metabolism of Canagliflozin

Species Primary Metabolic Pathway Key Metabolites Reference
Humans O-Glucuronidation M5 (this compound), M7 nih.govdrugbank.comresearchgate.net
Mice Oxidation Unchanged drug, Oxidative metabolites, M5, M7 nih.govresearchgate.net
Rats Oxidation Unchanged drug, Oxidative metabolites, M5, M7 nih.govresearchgate.netmdpi.com

| Dogs | Oxidation | Unchanged drug, Oxidative metabolites, M5, M7 | nih.govresearchgate.net |

Species-Specific Differences in Glucuronidation Enzyme Expression and Activity

The observed differences in metabolic profiles between humans and animals are rooted in species-specific variations in the expression and function of drug-metabolizing enzymes. mdpi.com The dominance of glucuronidation in humans versus oxidation in preclinical species points to a higher capacity and/or expression of UGT enzymes (like UGT2B4 and UGT1A9) relative to cytochrome P450 enzymes in human hepatic clearance of canagliflozin. nih.govresearchgate.net

A specific example of this enzymatic divergence is found in the UGT1A family; UGT1A9 is a key functional enzyme for canagliflozin metabolism in humans, whereas its ortholog in rats, Ugt1a9, is a pseudogene (non-functional). mdpi.com In rats, other isoforms like Ugt1a7 may compensate for this function. mdpi.com Such differences in the UGT gene systems between species directly contribute to the variations seen in the formation of glucuronide metabolites. mdpi.com

Metabolic Stability Assessments of this compound in Various Biological Matrices

While specific stability data for the this compound metabolite is not extensively detailed, studies on the parent compound in rat plasma have shown it to be stable at room temperature for 24 hours, in an auto-sampler at 4°C for 24 hours, and during three freeze-thaw cycles. nih.gov The glucuronide metabolites M5 and M7 are characterized as pharmacologically inactive and water-soluble, which facilitates their excretion. nih.govjnjmedicalconnect.comtga.gov.au This inherent stability and solubility are characteristic of metabolites prepared for elimination from the body, primarily via urine and feces. nih.govtga.gov.au

Potential for Further Biotransformation of this compound

While this compound is generally considered an inactive end-product of metabolism destined for excretion, there is evidence of potential further biotransformation. jnjmedicalconnect.comtga.gov.au Notably, studies have shown that the glucuronide metabolites M5 and M7 can be converted back to the parent canagliflozin in the feces of both mice and humans. tga.gov.au This process, known as de-glucuronidation, is likely mediated by gut microbial enzymes.

Additionally, metabolic profiling in rats has identified a metabolite (M16) that is a product of both oxidation and glucuronidation. mdpi.comnih.gov The proposed metabolic pathway suggests that this could occur via glucuronidation of a previously oxidized metabolite or oxidation of a glucuronide, indicating that under certain conditions, a glucuronide conjugate could be a substrate for a subsequent Phase I reaction. mdpi.com

Preclinical Disposition and Mechanistic Pharmacokinetics of Canagliflozin 2 Glucuronide

In Vitro and Ex Vivo Transport Mechanisms Affecting Canagliflozin (B192856) 2-Glucuronide Disposition

The disposition of Canagliflozin 2-Glucuronide, a major metabolite of canagliflozin, is significantly influenced by various transport proteins that govern its movement across cellular membranes. These transporters are critical in determining the metabolite's intracellular concentration and its ultimate excretion from the body. Canagliflozin is primarily metabolized via O-glucuronidation to two inactive metabolites, M5 and M7. The enzymes UGT1A9 and UGT2B4 are responsible for the formation of these glucuronide conjugates.

Characterization of Efflux Transporters (e.g., MRPs, BCRP, P-gp) Mediating Excretion

Efflux transporters are crucial for pumping metabolites out of cells, playing a key role in their excretion into urine or bile. For glucuronide conjugates, members of the ATP-binding cassette (ABC) transporter superfamily are particularly important.

Multidrug Resistance-Associated Proteins (MRPs) : MRPs, especially MRP2 and MRP3, are well-known transporters of glucuronide conjugates. MRP2 is typically located on the apical membrane of hepatocytes and renal proximal tubule cells, facilitating excretion into bile and urine, respectively. MRP3 is found on the basolateral membrane, transporting substrates back into the bloodstream.

Breast Cancer Resistance Protein (BCRP) : BCRP (or ABCG2) is another key efflux transporter expressed in the liver, intestine, and kidney, which is known to transport glucuronide and sulfate (B86663) conjugates.

P-glycoprotein (P-gp) : While a major efflux transporter for many drugs, P-gp is generally not considered a significant transporter for anionic compounds like glucuronide conjugates due to its negatively charged binding pocket.

While direct studies on this compound are limited, the established roles of these transporters in handling similar glucuronidated compounds suggest their likely involvement in its disposition.

Table 1: Potential Efflux Transporters for Glucuronide Conjugates

Transporter Family Typical Location Role in Excretion
MRP2 (ABCC2) ABC Apical (Liver, Kidney) Biliary and Renal Efflux
MRP3 (ABCC3) ABC Basolateral (Liver) Efflux into Blood
BCRP (ABCG2) ABC Apical (Liver, Intestine) Biliary and Intestinal Efflux

| P-gp (ABCB1) | ABC | Apical (Various) | Unlikely for Glucuronides |

Assessment of Uptake Transporters Impacting Intracellular Accumulation

Uptake transporters mediate the entry of compounds from the bloodstream into cells, such as hepatocytes for metabolism or renal cells for excretion. The primary families involved in the transport of organic anions like glucuronides are the Organic Anion Transporting Polypeptides (OATPs) and Organic Anion Transporters (OATs).

Organic Anion Transporting Polypeptides (OATPs) : OATPs (gene family SLCO) are expressed in various tissues, including the liver, and are responsible for the uptake of large hydrophobic organic anions from the blood.

Organic Anion Transporters (OATs) : OATs (gene family SLC22A) typically transport smaller and more hydrophilic organic anions. OAT3, in particular, is involved in the tubular secretion of drugs and their metabolites in the kidney and can influence the efficacy of SGLT2 inhibitors.

These transporters are critical for the hepatic and renal uptake of circulating glucuronide metabolites, preparing them for subsequent elimination.

Excretion Pathways in Preclinical Animal Models

Studies in various animal models have been instrumental in elucidating the primary routes of elimination for canagliflozin and its metabolites. Following administration of radiolabeled canagliflozin, the majority of the dose is recovered in the feces in animals, indicating that biliary excretion is a major pathway.

Renal Clearance Mechanisms

In preclinical animal models, a small percentage of the administered canagliflozin dose is excreted in the urine, ranging from 1.2% to 7.6%. This urinary excretion includes both the parent drug and its metabolites, such as this compound. The process of renal clearance for such metabolites generally involves glomerular filtration of the unbound fraction from the blood, followed by active secretion into the tubular lumen by transporters like OATs and MRPs located on the proximal tubule cells. Canagliflozin itself has been shown to lower the renal threshold for glucose in Zucker diabetic fatty (ZDF) rats, demonstrating a profound effect on renal physiology.

Biliary Excretion and Enterohepatic Recirculation

Biliary excretion is the predominant route of elimination in preclinical species. Studies using bile duct-cannulated (BDC) mice and rats showed that most of the administered radioactivity from [14C]canagliflozin was excreted in the bile. This indicates that after canagliflozin is metabolized in the liver to its glucuronide conjugates, these metabolites are actively transported into the bile. Biliary metabolite profiling confirmed that mouse and rat livers had significant exposure to the M5 and M7 glucuronide metabolites.

Despite the high level of biliary excretion, enterohepatic recirculation of canagliflozin appears to be limited. A study in dogs compared the pharmacokinetics in intact and BDC animals and found no evidence of a long terminal elimination phase that would suggest significant enterohepatic circulation for canagliflozin. This is in contrast to other compounds that undergo substantial reabsorption after biliary excretion and subsequent hydrolysis by gut microbiota.

Table 2: Fecal and Urinary Excretion of [14C]Canagliflozin-Related Radioactivity in Preclinical Models

Species Route % of Administered Dose
Mouse Feces 92.4%
Urine 1.2%
Rat Feces 87.8%
Urine 4.2%
Dog Feces 87.2%
Urine 7.6%

Data sourced from Mamidi et al. (2014)

Advanced Analytical Methodologies for the Quantification and Characterization of Canagliflozin 2 Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal bioanalytical technique for the quantification of Canagliflozin (B192856) and its metabolites due to its inherent sensitivity, specificity, and speed.

Development of Highly Sensitive and Selective Methods for Canagliflozin 2-Glucuronide in Complex Biological Matrices

The development of robust LC-MS/MS methods for this compound in biological matrices such as plasma and urine involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the complex biological matrix while removing interfering endogenous components like proteins and phospholipids. Common techniques employed include:

Protein Precipitation (PPT): A straightforward method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its partitioning between two immiscible liquid phases. For Canagliflozin and its metabolites, tert-butyl methyl ether has been successfully used.

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte, which is then eluted with a suitable solvent, providing a cleaner extract compared to PPT or LLE.

Chromatographic Separation: Ultra-Performance Liquid Chromatography (UPLC) is often preferred for its high resolution and speed. Chromatographic separation of Canagliflozin and its glucuronide metabolites is typically achieved on a reversed-phase C18 column. A gradient elution mobile phase, often consisting of acetonitrile and water with an additive like formic acid, is used to ensure sharp, symmetrical peaks and adequate separation from the parent drug and other metabolites.

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved through Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity. For the O-glucuronide metabolites of Canagliflozin, a common MRM transition involves the precursor ion [M+NH₄]⁺ at m/z 638.10, which fragments to a product ion corresponding to the aglycone at m/z 191.10.

Method Validation Parameters: Linearity, Accuracy, Precision, and Stability Considerations

To ensure the reliability of bioanalytical data, LC-MS/MS methods must be rigorously validated according to guidelines from regulatory agencies. While specific validation data for this compound is not extensively published, the parameters for the parent compound provide a benchmark for the expected performance.

Linearity: The method's linearity is established by analyzing calibration standards at multiple concentration levels. For Canagliflozin, linear ranges are commonly established from approximately 10 ng/mL to over 6000 ng/mL, with correlation coefficients (r²) consistently exceeding 0.99.

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, accuracy is typically within ±15% of the nominal concentration (±20% at the lower limit of quantification, LLOQ), and precision, expressed as the relative standard deviation (%RSD), should not exceed 15% (20% at the LLOQ).

Stability: The stability of the analyte is assessed under various conditions that mimic sample handling and storage. This includes short-term (bench-top) stability at room temperature, long-term stability at storage temperatures (e.g., -20°C or -70°C), and freeze-thaw stability after multiple cycles.

Validation ParameterTypical Acceptance CriteriaExample Finding for Canagliflozin Analysis
Linearity (r²)≥ 0.99> 0.997
Accuracy (% Bias)Within ±15% (±20% at LLOQ)Mean recovery of 100.4% to 100.5%
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)Intra- and inter-day precision %RSD < 5.18%
RecoveryConsistent and reproducibleAverage recovery of 89.50%
Short-Term Stability (24h, RT)Within ±15% of initialStable in rat plasma for 24h at 25°C
Freeze-Thaw Stability (3 cycles)Within ±15% of initialStable

Challenges in Metabolite Quantification: Isomer Resolution and Matrix Effects

Isomer Resolution: Canagliflozin is metabolized to two major O-glucuronide isomers, M5 (this compound) and M7. These isomers have the same mass and can produce similar fragments in the mass spectrometer, making their individual quantification challenging without proper chromatographic separation. The development of UPLC methods with high resolving power is crucial to separate these isomers, which may exhibit different elution times. For instance, in one study, the O-glucuronide metabolites eluted at distinct retention times (2.32 min, 2.48 min, and 2.83 min), allowing for their individual quantification.

Matrix Effects: Complex biological matrices contain endogenous compounds that can co-elute with the analyte and interfere with its ionization in the mass spectrometer source, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can compromise the accuracy and reproducibility of the assay. Matrix effects are typically evaluated by comparing the analyte's response in a post-extraction spiked sample with its response in a pure solution. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Confirmation

While mass spectrometry provides information on the mass-to-charge ratio and fragmentation of a metabolite, it often cannot definitively determine the exact position of conjugation, especially for isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of metabolites.

NMR analysis was instrumental in confirming the structure of the M5 metabolite. After isolation from human urine, NMR analysis demonstrated that the glucuronide moiety was attached at the 2'-position of the 2-hydroxymethyl-tetrahydropyrantriol part of the Canagliflozin molecule. This definitive structural assignment is achieved by analyzing one-dimensional (1D) and two-dimensional (2D) NMR spectra, which provide information on the chemical environment and connectivity of each atom in the molecule.

Other Spectroscopic and Chromatographic Techniques

While LC-MS/MS is the gold standard for quantification in biological matrices, other techniques have been applied for the analysis of Canagliflozin and could be adapted for its glucuronide metabolites, particularly in contexts outside of low-level bioanalysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For situations where mass spectrometric detection is not required, such as in quality control of bulk drug substances or formulations, HPLC with UV detection is a viable alternative. Canagliflozin has a chromophore that allows for detection at approximately 290 nm. This method is robust and cost-effective but lacks the sensitivity and selectivity of LC-MS/MS for bioanalysis.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another chromatographic technique that has been used for the separation and quantification of Canagliflozin from its degradation products. This method, which involves separation on a silica (B1680970) gel plate followed by densitometric scanning, has been shown to be a green and efficient alternative to HPLC for certain applications.

Pharmacodynamic and Biological Activity Investigations of Canagliflozin 2 Glucuronide

Cellular and Molecular Effects of Canagliflozin (B192856) 2-Glucuronide in Preclinical Models

The functional consequence of a compound's interaction with a molecular target is observed through its effects at the cellular level. Preclinical assessments help to determine if a metabolite exerts any biological action in cellular systems.

Given that Canagliflozin 2-Glucuronide does not demonstrate binding affinity or inhibitory activity towards SGLT2 or SGLT1, it is not anticipated to modulate the downstream signaling pathways associated with the inhibition of these transporters. The biological effects of canagliflozin are initiated by its direct action on SGLT2; as the metabolite is inactive at this primary target, it does not trigger the subsequent cellular responses.

A direct comparison of the biological activity of this compound and its parent compound, canagliflozin, in isolated systems consistently demonstrates a clear distinction. Canagliflozin is the pharmacologically active molecule, whereas its glucuronidated metabolites, including M7, are inactive. O-glucuronidation represents the major metabolic elimination pathway for canagliflozin, effectively converting the active drug into inactive compounds that can be more readily excreted from the body.

Table 2: Summary of Comparative Biological Activity

Feature Canagliflozin This compound (M7)
Primary Pharmacological Role Active Moiety Inactive Metabolite
SGLT2 Inhibition Yes No

| Contribution to Glucose-Lowering Effect | Primary Contributor | None |

Synthetic Chemistry Approaches for Canagliflozin 2 Glucuronide

De Novo Chemical Synthesis Strategies for Canagliflozin (B192856) 2-Glucuronide

The chemical synthesis of Canagliflozin 2-Glucuronide necessitates a multi-step approach, carefully navigating the complexities of regioselective glycosylation and stereochemical control. While specific literature detailing a complete de novo synthesis of this compound is limited, the synthesis can be extrapolated from established glycosylation methodologies.

Regioselective Glycosylation Methods for Glucuronide Formation

Achieving regioselectivity to favor the 2-hydroxyl group of the glucose core in Canagliflozin for glucuronidation is a primary hurdle. The four secondary hydroxyl groups on the glucose ring exhibit similar reactivity, making selective functionalization challenging. Several strategies can be envisioned to address this:

Protecting Group Strategies: A common approach involves the use of protecting groups to block the more reactive hydroxyl groups (e.g., the primary 6-hydroxyl and the 3- and 4-hydroxyls), leaving the 2-hydroxyl group accessible for glycosylation. This would involve a sequence of protection, glycosylation, and deprotection steps. The choice of protecting groups is critical to ensure compatibility with subsequent reaction conditions and to allow for their selective removal.

Stannylene Acetal (B89532) Method: The use of dibutyltin (B87310) oxide to form a stannylene acetal between two adjacent hydroxyl groups can enhance the nucleophilicity of one of the oxygen atoms, directing the glycosylation to that position. For a glucose moiety, this could potentially be used to differentiate between the hydroxyl groups.

Enzyme-Mimicking Catalysis: The development of catalysts that can mimic the regioselectivity of enzymes offers a promising avenue. These catalysts would recognize and activate a specific hydroxyl group on the Canagliflozin molecule for subsequent reaction with a glucuronic acid donor.

Classic glycosylation reactions like the Koenigs-Knorr or Helferich methods could be adapted for the synthesis of this compound. These methods typically involve the reaction of a glycosyl halide (e.g., acetobromoglucuronic acid methyl ester) with the alcohol (Canagliflozin, with appropriate protection) in the presence of a promoter, such as a silver or mercury salt. The success of these methods would be highly dependent on the chosen protecting group strategy to ensure the desired regioselectivity.

Stereochemical Control in Glucuronide Synthesis

The formation of the glycosidic bond must proceed with specific stereochemistry to yield the biologically relevant β-anomer of the glucuronide. The stereochemical outcome of a glycosylation reaction is influenced by several factors:

Neighboring Group Participation: The presence of a participating group (e.g., an acetyl group) at the C-2 position of the glucuronic acid donor can direct the incoming nucleophile (the hydroxyl group of Canagliflozin) to the opposite face, resulting in the formation of a 1,2-trans-glycosidic bond, which corresponds to the desired β-configuration.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the intermediate oxocarbenium ion and the stereochemical course of the reaction.

Promoter and Reaction Conditions: The choice of promoter and the reaction temperature can also play a significant role in determining the anomeric ratio of the product.

Enzymatic Synthesis and Biocatalysis for Preparative Scale Production

Enzymatic synthesis offers a highly attractive alternative to chemical methods for the production of this compound, owing to the inherent high regioselectivity and stereospecificity of enzymes. The primary enzymes involved in the in vivo glucuronidation of Canagliflozin are UDP-glucuronosyltransferases (UGTs).

In vitro studies have identified that UGT1A9 and UGT2B4 are the primary enzymes responsible for the O-glucuronidation of Canagliflozin to its two major metabolites, M5 and M7. Specifically, the formation of this compound (M7) is catalyzed by these UGTs. This knowledge forms the basis for developing a biocatalytic process for its preparative scale production.

A potential enzymatic synthesis process would involve:

Enzyme Production: Recombinant expression of human UGT1A9 or UGT2B4 in a suitable host system, such as E. coli, yeast, or insect cells, to generate a sufficient quantity of the active enzyme.

Biocatalytic Reaction: Incubation of Canagliflozin with the recombinant UGT enzyme in the presence of the sugar donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), under optimized reaction conditions (e.g., pH, temperature, and buffer composition).

Product Isolation and Purification: Separation of the desired this compound from the reaction mixture, which would include unreacted starting materials, the enzyme, and other reaction components. This would likely involve chromatographic techniques.

Mechanistic Implications of Canagliflozin 2 Glucuronide in Drug Drug Interactions

In Vitro Modulation of Metabolic Enzymes by Canagliflozin (B192856) 2-Glucuronide

Potential for Inhibition or Induction of Cytochrome P450 Enzymes

No data are available in the scientific literature regarding the potential of Canagliflozin 2-Glucuronide to inhibit or induce Cytochrome P450 enzymes.

Effects on UGT Isoform Activities

No data are available in the scientific literature regarding the effects of this compound on the activity of UGT isoforms.

Interaction with Drug Transporters by this compound

Inhibition or Substrate Potential for Efflux Transporters (e.g., P-gp, MRP2, BCRP)

No data are available in the scientific literature to assess whether this compound is an inhibitor or substrate of efflux transporters such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2), or Breast Cancer Resistance Protein (BCRP).

Competition for Uptake Transporters (e.g., OATPs, OATs, OCTs)

No data are available in the scientific literature concerning the potential for this compound to compete for uptake transporters, including Organic Anion-Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), or Organic Cation Transporters (OCTs).

Future Directions and Emerging Research Avenues for Canagliflozin 2 Glucuronide

Application of Computational Chemistry and Modeling in Predicting Metabolite Fate

Computational chemistry and modeling are becoming indispensable tools in modern drug development, offering predictive insights into the metabolic fate of compounds long before and during clinical trials. For canagliflozin (B192856) and its metabolites like Canagliflozin 2-Glucuronide, these in silico approaches offer a powerful means to predict and understand their pharmacokinetics.

Physiologically based pharmacokinetic (PBPK) modeling represents a significant advancement in this field. PBPK models for canagliflozin have been developed to simulate its absorption, distribution, metabolism, and excretion (ADME) properties in the human body. These complex models integrate physiological data with the drug's specific properties to predict its concentration in various tissues, including key sites of action and metabolism like the intestines and renal tubules. By accurately simulating the concentration of the parent drug, canagliflozin, at the sites of UGT enzymes, these models can inherently help predict the rate and extent of this compound formation.

Furthermore, PBPK models can incorporate genetic variations, such as polymorphisms in the UGT1A9 gene, which can influence the rate of canagliflozin metabolism. This allows for the prediction of pharmacokinetic variability in different patient populations, a key aspect of personalized medicine. For instance, a population pharmacokinetic (popPK) model identified that genetic polymorphism in the UGT1A9*3 allele was a significant covariate affecting the elimination rate constant of canagliflozin.

In addition to PBPK, other computational methods are used to assess the lipophilicity and other physicochemical properties of drugs in the gliflozin class, which influence their metabolic pathways. These in silico tools, when combined with in vitro data, provide a robust framework for predicting potential drug-drug interactions and understanding the complete disposition of canagliflozin and its glucuronide metabolites.

Modeling ApproachApplication to Canagliflozin MetabolismKey Findings
Physiologically Based Pharmacokinetic (PBPK) Modeling Simulates luminal concentrations in intestines and renal tubules. Predicts inhibition ratios for SGLT1 and SGLT2, helping to elucidate pharmacological effects at target sites.
Population Pharmacokinetic (PopPK) Modeling Describes pharmacokinetic variability in large populations. Identified genetic polymorphism in UGT1A9 as a significant factor in canagliflozin elimination.
In Silico / Computational Chemistry Predicts physicochemical properties and drug interaction potential. Used to assess lipophilicity and predict potential interactions with drug-metabolizing enzymes.

Integration of Omics Technologies (e.g., Metabolomics) for Comprehensive Disposition Analysis

Omics technologies, such as metabolomics and proteomics, provide a systems-level view of the biochemical changes induced by a drug. While direct studies on this compound are limited, extensive omics research on the parent compound, canagliflozin, offers a comprehensive understanding of the metabolic context in which this metabolite is formed and exists.

Metabolomics studies have consistently shown that SGLT2 inhibitors, including canagliflozin, induce a significant metabolic shift away from glucose utilization toward more energy-efficient substrates like fatty acids and ketone bodies. For example, metabolomic analyses of plasma from patients treated with canagliflozin revealed a suppression of glycolysis and an upregulation of fatty acid oxidation. These studies help to create a detailed map of the metabolic pathways affected by canagliflozin, providing a broader picture of its disposition and physiological impact.

Proteomics, the large-scale study of proteins, has also provided key insights into canagliflozin's mechanisms of action. In a swine model of chronic myocardial ischemia, proteomic analysis of heart tissue from canagliflozin-treated animals revealed alterations in proteins involved in critical molecular pathways, including metabolism and redox regulation. Specifically, there was an upregulation of proteins involved in metabolism and antioxidant activity, offering a molecular explanation for the drug's cardioprotective effects. Another study found that canagliflozin widely regulates metabolic proteins in nonischemic myocardium.

The integration of these omics technologies provides a powerful approach to understanding the complete disposition of canagliflozin. By characterizing the global metabolic and proteomic changes, researchers can better understand the physiological environment that influences the glucuronidation of canagliflozin and the subsequent fate of this compound.

Omics TechnologySample TypeKey Findings Related to Canagliflozin
Metabolomics Plasma from patients with T2DM and CKD Suppression of glycolysis, upregulation of fatty acid oxidation, and upregulation of glycine.
Metabolomics Hepatocellular carcinoma cells Alterations in mitochondrial oxidative phosphorylation, fatty acid metabolism, and purine/pyrimidine metabolism.
Proteomics Swine myocardial tissue Upregulation of proteins involved in metabolism and redox activity; downregulation of proteins in motor activity and cytoskeletal structure.
Proteomics Swine nonischemic myocardial tissue Wide regulation of metabolic proteins and reduction in oxidative stress.

Development of Novel Research Tools and Probes for Glucuronide Metabolism Studies

Advancements in research tools and probes are critical for delving deeper into the specifics of glucuronide metabolism. The study of this compound benefits from the development of more sophisticated in vitro systems and specific molecular probes that can elucidate the activity of UGT enzymes.

Novel in vitro assay systems are being developed to better predict in vivo metabolism. These include microfluidic reactors with immobilized human liver microsomes, which allow for the study of UGT-mediated drug clearance under flow-through conditions that more closely mimic physiological environments. Furthermore, new assays are being implemented to study UGT induction and inhibition for the seven major UGT enzymes, providing a more comprehensive assessment of potential drug-drug interactions. Such systems are vital for accurately characterizing the kinetics of this compound formation by UGT1A9 and UGT2B4.

The development of specific chemical probes for UGTs is another crucial area of research. Fluorescent probes, for instance, offer high sensitivity and are applicable for high-throughput screening of UGT modulators. While the design of isoform-specific UGT probes is challenging due to overlapping substrate specificities, significant progress has been made in developing probes for enzymes like UGT1A1. The creation of specific probes for UGT1A9 and UGT2B4 would be invaluable for studying their specific roles in canagliflozin metabolism in complex biological samples.

In the realm of in vivo tools, the synthesis of a positron emission tomography (PET) tracer, [18F]canagliflozin, marks a significant step forward. This novel imaging probe allows for the non-invasive visualization of canagliflozin's distribution in the body. While this tool tracks the parent drug, the data gathered on its tissue distribution and accumulation provides essential information about where its metabolism to this compound is likely to occur.

Q & A

Q. What frameworks assist in formulating hypothesis-driven research questions for this compound?

  • Methodology : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example: "In CKD models (P), does this compound (I) reduce fibrosis markers (O) compared to non-glucuronidated analogs (C)?" Pilot studies and power analyses ensure feasibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.